1-(2,4-difluoropyridin-3-yl)ethanone
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Overview
Description
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the difluoropyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .
Result of Action
The molecular and cellular effects of 1-(2,4-difluoropyridin-3-yl)ethanone’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoro-oxindole can be synthesized through several synthetic routes. One common method involves the nucleophilic fluorination of oxindole derivatives. This process typically uses reagents such as cesium fluoride or alkali metal fluorides in the presence of ionic liquids, which facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include moderate temperatures and short reaction times to achieve high yields without byproducts .
Industrial Production Methods
In an industrial setting, the production of fluoro-oxindole may involve large-scale nucleophilic fluorination processes. These processes utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as copper iodide and light sources like compact fluorescent light bulbs can enhance the efficiency of the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions
Fluoro-oxindole undergoes various types of chemical reactions, including:
Oxidation: Fluoro-oxindole can be oxidized to form corresponding oxindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert fluoro-oxindole into reduced forms with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like cesium fluoride and alkali metal fluorides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Fluoro-oxindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Fluoro-oxindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of fluoro-oxindole derivatives in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Oxindole: The parent compound of fluoro-oxindole, lacking the fluorine atoms.
Chloro-oxindole: Similar structure but with chlorine atoms instead of fluorine.
Bromo-oxindole: Contains bromine atoms in place of fluorine.
Uniqueness
Fluoro-oxindole is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make fluoro-oxindole more reactive and versatile in various chemical and biological applications compared to its halogenated counterparts.
Properties
IUPAC Name |
1-(2,4-difluoropyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWTOVBVYYKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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